molecular formula C15H14F3NO B14368981 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 90300-28-0

2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14368981
CAS No.: 90300-28-0
M. Wt: 281.27 g/mol
InChI Key: SOQHATINSMJMBT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 2,6-dimethylaniline with 4-(trifluoromethyl)phenol under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-oxygen bond between the phenoxy and aniline groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(trifluoromethyl)aniline: Similar in structure but with chlorine atoms instead of methyl groups.

    2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine atoms instead of methyl groups.

    2,6-Dimethyl-4-(trifluoromethyl)phenol: Similar but with a hydroxyl group instead of an aniline group.

Uniqueness

2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenoxy group provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

90300-28-0

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

2,6-dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C15H14F3NO/c1-9-7-13(8-10(2)14(9)19)20-12-5-3-11(4-6-12)15(16,17)18/h3-8H,19H2,1-2H3

InChI Key

SOQHATINSMJMBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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